Molybdenum;nickel;sulfanylidenetungsten
Description
Density Functional Theory (DFT) Calculations for Electronic Configuration, Molecular Orbitals, and Redox Potentials
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic characteristics of complex materials like molybdenum-nickel-tungsten sulfides. mdpi.com While direct DFT studies on a discrete "Molybdenum;nickel;sulfanylidenetungsten" molecular entity are not extensively available in the literature, a wealth of information can be gleaned from computational studies of related bimetallic and ternary sulfide (B99878) systems. These studies collectively suggest that the electronic configuration of such a ternary center is a synergistic amalgamation of the properties of its constituent metals, modulated by the sulfur lattice.
DFT calculations on Mo-Ni-S and W-Ni-S systems reveal a significant charge transfer and orbital hybridization between the metal centers and the sulfur ligands. In a hypothetical Mo-Ni-W-S cluster, the d-orbitals of molybdenum, nickel, and tungsten would interact with the p-orbitals of sulfur, leading to the formation of a complex set of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the redox properties of the material. acs.org For instance, in Ni-promoted MoS₂ and WS₂ systems, DFT calculations have shown that the presence of nickel introduces new electronic states near the Fermi level, which can facilitate electron transfer processes. mdpi.com
Table 1: Representative DFT-Calculated Properties of Related Sulfide Systems
| System | Key DFT Finding | Implication for Mo-Ni-W-S |
| Ni-doped MoS₂ | Introduction of Ni 3d states near the Fermi level. | Enhanced electronic conductivity and modified redox properties. |
| MoS₂-WS₂ Alloy | Tunable band gap depending on the Mo/W ratio. researchgate.netarxiv.org | The optical and electronic properties can be engineered. |
| Mo₃S₄Ni Cluster | Complex spin density distribution with significant delocalization. mdpi.com | Magnetic properties and multi-electron redox processes are likely. |
This table is illustrative and compiles findings from various studies on related systems to infer the potential properties of a Mo-Ni-W-S center.
Analysis of Metal-Sulfur Bonding and Electron Delocalization in Mo-Ni-W-S Systems
The bonding in molybdenum-nickel-tungsten sulfide centers is characterized by a significant degree of covalency in the metal-sulfur (M-S) bonds. researchgate.net These bonds are not simply localized between a single metal and sulfur atom but exhibit considerable electron delocalization over the entire metallic-sulfur framework. This delocalization is a key feature of transition metal sulfides and is crucial to their electronic properties. mdpi.com
In a Mo-Ni-W-S system, the M-S bond lengths would be intermediate between those found in the respective binary sulfides, influenced by the synergistic electronic effects of the three different metals. The presence of multiple metal centers facilitates the delocalization of electrons across the cluster. This is particularly evident in computational studies of mixed-metal sulfide clusters, which show that the molecular orbitals are often spread across all the constituent atoms. This delocalization stabilizes the structure and provides pathways for facile electron transport, a critical feature for catalytic applications.
Influence of Dithiolene and Other Ligand Systems on Electronic Properties
While the core of the compound is an inorganic sulfide, the electronic properties of discrete molecular analogues can be profoundly influenced by the coordination of organic ligands, such as dithiolenes. Dithiolene ligands are well-known for their non-innocent behavior, meaning they can exist in multiple oxidation states and actively participate in the redox chemistry of the complex. wikipedia.orgrsc.org
In hypothetical Mo-Ni-W-S clusters capped with dithiolene ligands, the extensive π-system of the dithiolene would conjugate with the d-orbitals of the metal centers and the p-orbitals of the sulfur atoms. This would lead to a highly delocalized electronic structure. acs.org The electronic properties of such a complex could be finely tuned by modifying the substituents on the dithiolene backbone. wikipedia.org Electron-withdrawing groups would tend to stabilize reduced forms of the complex, while electron-donating groups would favor oxidized states.
Studies on bis(dithiolene)molybdenum complexes have shown that these systems can serve as structural and electronic models for the active sites of certain molybdoenzymes. nih.gov The coordination of dithiolene ligands provides a mechanism for delocalizing electron density and stabilizing different oxidation states of the metal center, which is a key aspect of their catalytic function. While no specific Mo-Ni-W-S dithiolene complexes have been reported, the principles derived from the study of related systems strongly suggest that dithiolene ligands would have a significant impact on the electronic properties of such a ternary metallic center.
Identification of Coordinatively Unsaturated Sites and Their Electronic Characteristics
Coordinatively unsaturated sites (CUS) are metal centers with a lower than normal coordination number, creating vacant orbitals that can act as active sites for catalysis. rsc.orgnih.govcjcatal.comhhu.de In the context of a Mo-Ni-W-S material, CUS would likely be located at the edges or corners of the sulfide clusters or slabs. These sites are electronically distinct from the fully coordinated metal centers in the bulk of the material.
The electronic characteristics of CUS are of paramount importance. The vacant orbitals at these sites can readily accept electron pairs from substrate molecules, facilitating their activation. DFT calculations on related systems, such as Ni-promoted MoS₂, have shown that the presence of the promoter metal at the edge sites can modify the electronic structure of the CUS, making them more effective for catalytic reactions. researchgate.net
Investigation of Alloy Effects on Electronic Structure
The term "alloy effects" in this context refers to the electronic modifications that arise from the intimate mixing of molybdenum, nickel, and tungsten at the atomic level within the sulfide lattice. These effects are distinct from the properties of a simple physical mixture of the individual binary sulfides. The formation of a ternary alloy leads to a new electronic band structure that is a non-linear combination of the band structures of the parent compounds.
Studies on MoS₂-WS₂ alloys have demonstrated that the band gap and other electronic properties can be continuously tuned by varying the Mo/W ratio. rsc.org The introduction of nickel into this system would further complicate and enrich the electronic structure. Nickel, with its higher d-electron count, would contribute differently to the density of states compared to molybdenum and tungsten. This can lead to the creation of new electronic states within the band gap, potentially enhancing properties like electrical conductivity and catalytic activity. nih.gov
The synergistic effects observed in ternary sulfide catalysts are a direct consequence of these alloy effects. mdpi.com The close proximity of the different metal atoms allows for efficient charge transfer and the creation of unique active sites that are not present in the binary sulfides. For instance, a Mo-Ni-S or W-Ni-S interface at the atomic level can exhibit catalytic activity that is superior to that of either MoS₂, WS₂, or NiS alone. In a Mo-Ni-W-S alloy, the complex interplay between the three metals would likely lead to even more nuanced and potentially enhanced electronic and catalytic properties.
Structure
2D Structure
Properties
CAS No. |
894107-37-0 |
|---|---|
Molecular Formula |
MoNiSW |
Molecular Weight |
370.55 g/mol |
IUPAC Name |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
InChI Key |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
Canonical SMILES |
S=[W].[Ni].[Mo] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Molybdenum;nickel;sulfanylidenetungsten Analogues
Controlled Synthesis of Mo-Ni-W-S Clusters and Complexes
The synthesis of discrete Mo-Ni-W-S clusters and complexes is fundamental to understanding the structure-activity relationships in these materials. These well-defined molecular precursors can also serve as building blocks for more complex nanostructures and supported catalysts.
Solvothermal and hydrothermal methods are widely employed for the synthesis of crystalline Mo-Ni-W-S materials. These techniques involve chemical reactions in a closed system, such as an autoclave, where solvents are brought to elevated temperatures and pressures. This environment facilitates the dissolution and recrystallization of precursors, leading to the formation of well-defined structures.
For instance, NiS2–MoS2 heterostructured nanoflowers have been synthesized using a one-pot hydrothermal method. researchgate.net This approach allows for the creation of intricate morphologies with a high surface area. Similarly, phase-engineered MoS2/MoO3 electrocatalysts can be prepared via a hydrothermal route, demonstrating the ability to control the crystal phase of the resulting material. acs.org The solubility of precursors at elevated temperatures and pressures in aqueous or organic solvents is a key factor in the successful hydrothermal or solvothermal synthesis of these complex sulfides. acs.orgresearchgate.net
The in situ formation of molybdenum-nickel-tungsten sulfide (B99878) catalysts involves the decomposition of precursor salts directly within a reaction medium. This method is particularly relevant for applications in catalysis, where the active catalyst is generated under reaction conditions. Common precursors include metal carboxylates like ethylhexanoates and naphthenates, which are soluble in hydrocarbon feedstocks.
Unsupported nickel-molybdenum-tungsten sulfide catalysts have been prepared from trimetallic Ni-Mo-W alkyl precursors through in situ activation during the hydrodesulfurization (HDS) of dibenzothiophene. researchgate.net In this process, the precursor decomposes and sulfidizes to form the active catalytic phase. The nature of the organic part of the precursor can significantly influence the properties of the final catalyst, such as its specific surface area and catalytic activity. researchgate.net Another approach involves the use of water-soluble bimetallic complexes with organic acids like citric, oxalic, and succinic acids as precursors for the in situ synthesis of unsupported nickel-molybdenum (B8610338) sulfide catalysts. researchgate.net
Organometallic chemistry provides a versatile platform for the synthesis of Mo-Ni-W-S analogues with precise control over their molecular structure. mt.com Organometallic precursors, which contain metal-carbon bonds, can be designed to decompose cleanly, yielding the desired inorganic sulfide materials. archive.org
The synthesis of molybdenum complexes with specific amide ligands has been reported, which can then be alkylated using Grignard reagents. mit.edumit.edu These organometallic complexes can serve as precursors for molybdenum sulfide-based materials. Ligand exchange reactions are another powerful tool in this context. In these reactions, ligands coordinated to a metal center are replaced by other ligands, allowing for the fine-tuning of the precursor's reactivity and decomposition pathway. For example, the synthesis of molybdenum imido alkylidene bis(amide) complexes from bis(triflate) complexes demonstrates the utility of ligand exchange in preparing potential catalyst precursors. mit.edumit.edu
The nanostructure and morphology of Mo-Ni-W-S materials have a profound impact on their catalytic performance by influencing factors such as the number of active sites and mass transport. mdpi.com Consequently, significant research efforts are dedicated to developing strategies for controlling these features. The choice of catalyst can play a crucial role in determining the morphology of the resulting nanostructures. researchgate.net
One effective strategy is the use of templates, such as metal-organic frameworks (MOFs), which can direct the growth of hierarchical structures with controlled porosity and high surface area. mdpi.com The thermal stability of the MOF is a critical factor in this approach. mdpi.com Another strategy involves the use of surfactants or capping agents during synthesis to control the size and shape of the nanoparticles. For instance, colloidal synthesis methods offer excellent control over the morphology of metal nanoparticles, which can then be supported on various materials. liverpool.ac.uk Furthermore, the synthesis parameters, including the nature of the precursors, solvent, temperature, and reaction time, can be tuned to achieve a wide range of morphologies, from nanosheets to nanotubes and nanoflowers. mdpi.commdpi.com
Development of Supported and Unsupported Molybdenum;nickel;sulfanylidenetungsten Catalysts
For practical applications, especially in industrial catalysis, Mo-Ni-W-S materials are often used in either supported or unsupported forms. google.com The choice between these two depends on the specific requirements of the catalytic process.
Unsupported catalysts are advantageous in that they offer a high concentration of the active phase. They have been prepared through various methods, including the in situ decomposition of bimetallic and trimetallic precursors. researchgate.netresearchgate.net For example, unsupported Ni-Mo-W sulfide catalysts with a "Swiss-cheese"-like morphology have been synthesized, exhibiting high activity in hydrodesulfurization reactions. researchgate.net
Supported catalysts, on the other hand, involve dispersing the active Mo-Ni-W-S phase on a high-surface-area support material, such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon-based materials. utep.edu This approach enhances the stability and dispersion of the active phase, preventing its agglomeration at high temperatures. The support can also play a role in the catalytic reaction itself. researchgate.net The preparation of supported catalysts often involves impregnating the support with a solution containing the precursor salts, followed by calcination and sulfidation steps. acs.org A versatile method has been reported for preparing ultrasmall Ni-promoted WO₃ nanoclusters (around 3 nm) supported on γ-Al₂O₃, which are subsequently sulfided to form the active catalyst. acs.org
Below is a table summarizing the characteristics of supported and unsupported Ni-Mo-W sulfide catalysts:
| Catalyst Type | Preparation Method | Support Material | Precursors | Key Features |
| Unsupported Ni-Mo-W-S | In situ activation | None | Tri-metallic (Ni-Mo-W) alkylthiomolybdotungstates | "Swiss-cheese" morphology, mesoporous structure, high HDS activity |
| Supported Ni-promoted WS₂ | Impregnation followed by sulfidation | γ-Al₂O₃ | Ni and W salts | Ultrasmall nanoclusters (~3 nm), enhanced HDS activity |
| Supported NiMoS₂ | Hydrothermal synthesis | Functionalized multi-walled carbon nanotubes | Ni and Mo salts | Higher selectivity in HDS compared to unsupported catalysts |
Surface Deposition Techniques for Mo-Ni-W-S Coatings
The deposition of Mo-Ni-W-S coatings onto various substrates is important for applications where surface properties, such as lubricity or catalytic activity, are paramount. A variety of surface deposition techniques can be employed, each with its own advantages and limitations. youtube.com
These techniques can be broadly classified into physical vapor deposition (PVD) and chemical vapor deposition (CVD). youtube.com In PVD, the coating material is transformed into a vapor phase through physical means (e.g., sputtering, evaporation) and then condensed onto the substrate. youtube.com Sputter deposition is a common PVD technique used to create thin films of materials like MoS₂. nih.gov
CVD involves the chemical reaction of volatile precursors on a heated substrate surface, leading to the formation of a solid film. youtube.com This technique allows for the conformal coating of complex shapes. Another promising method is cold spray deposition, which has been used to produce solid lubricant coatings from WS₂ or MoS₂ powders mixed with metal powders like Cu and Ni. mdpi.com This technique avoids high temperatures, which can be beneficial for preserving the desired phase of the sulfide material. researchgate.net The development of nanostructured coatings through layer-by-layer assembly is another area of active research, enabling the creation of smart coatings with tailored properties. youtube.com
Plasma Spray Applications
Plasma spraying is a thermal spray coating process utilized to produce high-performance coatings. imim.pl In this technique, a plasma jet, generated by an electric arc, melts and propels the coating material onto a substrate. youtube.com This method is particularly suitable for materials with high melting points, such as ceramics and refractory metals like molybdenum and its alloys. youtube.com The atmospheric plasma spray (APS) process, which uses plasma to melt the material in an atmospheric condition, is widely employed for creating wear-resistant and protective layers. imim.pl
Molybdenum and its alloys are frequently used in plasma spraying due to their high thermal conductivity, low thermal expansion coefficient, and excellent wear resistance. imim.pl Coatings made from molybdenum-nickel-aluminum composite powders are designed to be tough, with good erosion resistance, and can withstand significant impact without cracking. thermalspray.comthermalspray.com These coatings are often used for hard-bearing and wear-resistance applications. thermalspray.comthermalspray.com A key advantage of some composite powders, such as molybdenum-nickel-aluminum, is the ability to perform "one-step" spraying, which eliminates the need for a separate bond coat and reduces the complexity of the coating process. thermalspray.com
The resulting plasma-sprayed coatings typically exhibit a lamellar structure, a characteristic of the process where molten droplets flatten upon impact with the substrate. imim.pl The quality and properties of the coating, such as porosity, hardness, and bond strength, are highly dependent on the spraying parameters. researchgate.net For instance, a pure molybdenum coating applied via the APS process can achieve a thickness of approximately 480 μm with a porosity of 2.9% and a hardness of 434 Hv. imim.pl These coatings have shown excellent non-scuffing properties, making them suitable for applications like shifter forks, synchro rings, and piston rings. cts-inc.net However, their use in oxidizing atmospheres is limited to temperatures below approximately 320-340°C (600°F) due to oxidation. cts-inc.nethoganas.com
Table 1: Properties of Plasma Sprayed Molybdenum and its Alloy Coatings
| Coating Material | Process | Thickness (μm) | Porosity (%) | Hardness | Bond Strength (psi) | Key Features & Applications |
|---|---|---|---|---|---|---|
| Pure Molybdenum | APS | ~480 | 2.9 | 434 Hv | - | Good wear resistance; used for bearings, seals, shafts. imim.pl |
| Pure Molybdenum | Plasma Spray | - | - | Rc 36-45 | >3,000 | Excellent non-scuffing properties; used for shifter forks, piston rings. cts-inc.net |
Laser Cladding Enhancements
Laser cladding is an advanced surface modification technique that uses a focused laser beam to melt and fuse a powdered or wire feedstock material onto a substrate, creating a metallurgically bonded and dense coating. researchgate.netdoi.org This process is noted for its ability to produce coatings with minimal heat-affected zones, low dilution, and excellent reproducibility. Due to extremely high heating and cooling rates, laser processing can create unique microstructures and properties unattainable through conventional methods. nih.gov
In the context of Molybdenum-Nickel-Tungsten analogues, laser cladding is employed to deposit wear-resistant composite coatings. Nickel-based alloys are frequently used as the matrix material due to their high strength, toughness, and resistance to corrosion and wear. nih.gov The addition of molybdenum and tungsten, often in the form of carbides (WC) or silicides ((Mo,W)Si2), serves to significantly enhance the hardness and wear resistance of the coating. nih.govmdpi.com
Research has shown that the addition of molybdenum to nickel-based alloys can refine the microstructure, leading to improved mechanical properties. ktu.lt For example, in Ni–Cu–Mo–W–Si coatings, the presence of molybdenum leads to greater grain refinement compared to coatings without it. mdpi.com The resulting microstructure of these composite coatings often consists of hard phases like WC, W2C, and various complex carbides (M23C6) dispersed within a nickel-rich matrix (γ-nickel). researchgate.net This combination of a ductile matrix and hard reinforcing particles provides a synergistic improvement in performance. The average microhardness of a laser-clad Ni-based tungsten carbide coating can reach approximately 900 HV1, which is significantly higher than that of a typical steel substrate. researchgate.net
The performance of the laser-clad coating is influenced by process parameters such as laser power, scanning speed, and powder feed rate. mdpi.comresearchgate.net For instance, a Ni–Cu–15(Mo,W,Si) coating prepared with a 4500 W laser at a scan speed of 30 mm/s exhibited a microhardness of 428 HV, a 590% increase over the substrate material. mdpi.com However, challenges in laser cladding of these composites include the potential dissolution of tungsten carbide particles in the molten nickel matrix, which can reduce hardness, and the formation of cracks due to thermal stress. nih.gov
Table 2: Research Findings on Laser Cladding of Ni-Mo-W Analogue Coatings
| Coating Composition | Substrate | Laser Parameters | Key Microstructural Phases | Resulting Hardness | Improvement in Wear Resistance |
|---|---|---|---|---|---|
| Ni–Cu–15(Mo,W,Si) | Cu–Cr–Zr alloy | 4500 W power, 30 mm/s scan speed | (Mo,W)Si2, MoNiSi | 428 HV (590% > substrate) | 27.1% higher than substrate |
| WxC/Ni-based alloy | 2738 plastic mould steel | CO2 continuous laser | WC, γ-nickel, Ni4B3, Cr7C3, W2C, M23C6 | ~900 HV1 (1.8x > substrate) | Significantly improved |
| Ni-based alloy + 40 wt.% WC | S235 structural steel | Pulsed laser | W-rich dendrites in Ni-rich matrix | - | Enhanced due to hard phases |
| WC-NiCrMo | SS316L | Circular and wide-band spot laser | WC, M23C6, γ-(Ni, Fe) solid solution | - | Wide-band spot showed better performance |
Powder Metallurgical Processing for Alloy Integration
Powder metallurgy (PM) is a versatile manufacturing route for producing metallic components, including those from molybdenum and its alloys. imoa.infocmes.org The process typically involves compacting metal powders and then sintering them at a temperature below the melting point of the primary constituent to create a dense, solid part. molybdenum.com.cnvacfurnace.com This method is particularly advantageous for high-melting-point metals like molybdenum and tungsten and for creating alloys with a homogeneous composition, which can be challenging to achieve through conventional melting and casting routes. imoa.infoornl.gov
For molybdenum-nickel-tungsten alloys, the PM process begins with the preparation of fine elemental or composite powders. mdpi.comresearchgate.net These powders are then blended to the desired composition. The mixture is compacted, either through methods like metal die forming or isostatic pressing, to create a "green" compact. vacfurnace.com This compact, which has low strength, is then subjected to a sintering process. molybdenum.com.cn Sintering involves heating the compact in a controlled atmosphere (such as a vacuum or hydrogen) to facilitate bonding between the powder particles through atomic diffusion. molybdenum.com.cnvacfurnace.com The process can involve multiple stages, such as a low-temperature pre-sintering step to increase strength, followed by high-temperature sintering to achieve high density. vacfurnace.com High-temperature sintering for molybdenum is generally performed at temperatures between 1973-2373 K, resulting in relative densities of 90-98%. vacfurnace.com
Advanced sintering techniques like spark plasma sintering (SPS) are also employed. mdpi.com The SPS technique was used to fabricate W-Ni-Fe-Mo alloys at 1400°C, resulting in a fine-grained microstructure. mdpi.com Research has shown that adding molybdenum to tungsten heavy alloys (W-Ni-Fe) can significantly influence the mechanical properties. mdpi.com For instance, an alloy of 45W-7Ni-3Fe-45Mo produced via SPS exhibited the highest tensile and yield strengths of 1140 MPa and 763 MPa, respectively, with a grain size of 9.99 microns. mdpi.com The addition of molybdenum generally increases the hardness of these alloys. mdpi.com The PM route is favored for molybdenum alloys because it offers excellent control over the final microstructure and properties, such as hardenability, and is efficient in material usage. ornl.govresearchgate.net
Table 3: Mechanical Properties of W-Ni-Fe-Mo Alloys via Spark Plasma Sintering
| Alloy Composition (wt.%) | Sintering Temp. (°C) | Grain Size (μm) | Tensile Strength (MPa) | Yield Strength (MPa) | Hardness |
|---|---|---|---|---|---|
| W-7Ni-3Fe | 1400 | - | - | - | Base |
| 67.5W-7Ni-3Fe-22.5Mo | 1400 | - | - | - | - |
| 45W-7Ni-3Fe-45Mo | 1400 | 9.99 | 1140 | 763 | Increased |
| 22.5W-7Ni-3Fe-67.5Mo | 1400 | - | - | - | 10.8% > Base |
Structural Elucidation and Advanced Spectroscopic Characterization of Molybdenum;nickel;sulfanylidenetungsten Systems
X-ray Diffraction (XRD) and High-Resolution Transmission Electron Microscopy (HRTEM) for Phase Identification and Microstructure
X-ray Diffraction (XRD) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful complementary techniques for characterizing the crystalline structure and morphology of molybdenum-nickel-tungsten sulfide (B99878) materials.
XRD analysis of unsupported nickel-molybdenum-tungsten sulfide catalysts has revealed a structure corresponding to a poorly crystalline 2H-MoS₂ with low-stacked layers. researchgate.net The diffraction patterns often show broad peaks, indicative of the nanocrystalline nature of the material. In some cases, a negative shift in the diffraction peak positions can be observed, which suggests lattice distortion within the crystalline structure. acs.org For instance, in certain doped cobalt and nickel sulfide systems, the incorporation of molybdenum and tungsten ions into the lattice has been validated by the absence of distinct peaks related to their respective sulfides, confirming the formation of a solid solution. acs.org The characteristic diffraction peak for MoS₂ is often observed around 25.55°, corresponding to the (002) plane of the hexagonal structure. researchgate.net
| Material System | XRD Findings | HRTEM Observations | Reference |
|---|---|---|---|
| Unsupported Ni-Mo-W Sulfide | Poorly crystalline 2H-MoS₂ structure, low-stacked layers. | "Swiss-cheese"-like morphology, mesoporous structure. | researchgate.net |
| Ni-MoS₂ Catalysts | Influenced by hydrothermal treatment and calcination. | Lateral size of MoS₂: 20-36 nm; Number of stacked layers: 5.4. | acs.orgnih.gov |
| M-Co₄S₃/Ni₃S₂ (M=Mo, W) | Significant negative shift in diffraction peaks indicating lattice distortion. No separate phases of Mo or W sulfides observed. | Successful incorporation of Mo and W ions into the lattice. | acs.org |
| MoS₂@Ni/RGO | - | Overall spherical pattern with Ni clusters dispersed on the MoS₂ surface. | mdpi.com |
Surface Chemical State Analysis by X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and chemical states of the constituent elements in molybdenum-nickel-tungsten sulfide systems.
In the analysis of Ni-Mo sulfide catalysts, the Mo 3d spectra typically show a binding energy for Mo 3d₅/₂ of approximately 229.0 eV, which is indicative of the Mo⁴⁺ species. researchgate.net For nickel, the Ni 2p₃/₂ peak is generally observed around 855.0 eV, corresponding to Ni²⁺. researchgate.net Shifts in these binding energies can occur with varying Ni/Mo molar ratios, suggesting electronic interactions between the nickel and molybdenum species. researchgate.net For instance, an increase in the Ni/Mo ratio has been observed to cause a gradual shift of the Mo 3d₅/₂ peak to a lower binding energy, accompanied by a shift in the Ni 2p₃/₂ peak. researchgate.net
The S 2p spectra can be complex, often requiring deconvolution to identify different sulfur species. In phosphorus-doped nickel sulfide, the major S 2p signal is centered around 163 eV. mdpi.com The presence of different chemical environments can lead to shifts in the S 2p₃/₂ peak. mdpi.com XPS depth profiling has revealed surface restructuring during catalytic processes, highlighting the dynamic nature of the catalyst surface. mdpi.com For example, in some nickel sulfide systems, an active Ni-O layer can form on the surface during the hydrogen evolution reaction. mdpi.com
| Element | Orbital | Binding Energy (eV) | Attributed Species | Reference |
|---|---|---|---|---|
| Molybdenum | Mo 3d₅/₂ | ~229.0 | Mo⁴⁺ | researchgate.net |
| Nickel | Ni 2p₃/₂ | ~855.0 | Ni²⁺ | researchgate.net |
| Sulfur | S 2p | ~163 | S²⁻ | mdpi.com |
| Nickel (P-doped) | Ni 2p (Ni-S) | 856.9 | Ni-S | mdpi.com |
| Nickel (P-doped) | Ni 2p (Ni-Ni) | 853.8 | Ni-Ni | mdpi.com |
Vibrational Spectroscopy for Ligand and Metal-Ligand Assignments
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the bonding within molybdenum-nickel-tungsten sulfide complexes. The interaction between molybdenum complexes and nickel salts can lead to considerable changes in the IR spectra, particularly in the 800-1100 cm⁻¹ region, which is characteristic of Mo-O bond vibrations. researchgate.net This indicates an interaction involving the oxygen atoms of the molybdenum complex. researchgate.net
In studies of unsupported molybdenum sulfide, absorbance peaks in the region of 985-1130 cm⁻¹ have been assigned to stretching and bending S-O vibrations, which can increase in intensity due to surface oxidation. researchgate.net The bands around 650–670 cm⁻¹ can be related to the stretching vibrations of Mo-O-Mo bridges, while a peak at 660 cm⁻¹ may indicate the S-H bending band, resulting from the dissociative adsorption of H₂ on MoS₂. researchgate.net For Ni, Pd, and Pt sulfide molecules, strong absorptions have been observed at 597.9, 596.1, and 583.6 cm⁻¹, respectively. nih.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the vibrational modes of layered materials like MoS₂ and WS₂. The Raman spectrum of a mixed Mo₀.₅W₀.₅S₂ compound shows a convolution of the characteristic Raman bands of the parent MoS₂ and WS₂ materials. utexas.edu The two main vibrational modes are the in-plane E¹₂g mode and the out-of-plane A₁g mode. utexas.edu Perturbations in the phonon modes, observed as slight shifts in the peak positions with changing chemical composition, suggest lattice distortions and atomic-scale disorder. utexas.edu
Raman spectroscopy can also be used to determine the number of layers in these two-dimensional materials, as the frequencies of some Raman modes vary monotonously with the layer thickness. ramanlife.com For Ni₃S₂, Raman peaks are observed at 186, 205, 294, and 334 cm⁻¹ at room temperature, which disappear at higher temperatures due to a phase transition. acs.org
| Technique | Frequency (cm⁻¹) | Assignment | Material System | Reference |
|---|---|---|---|---|
| IR | 800-1100 | Mo-O bond vibrations | Molybdenum complexes with Nickel salts | researchgate.net |
| IR | 985-1130 | S-O stretching and bending | Unsupported Molybdenum Sulfide | researchgate.net |
| IR | 650-670 | Mo-O-Mo stretching | Unsupported Molybdenum Sulfide | researchgate.net |
| Raman | ~383 (E¹₂g), ~408 (A₁g) | In-plane and out-of-plane modes of MoS₂ | Mo₀.₅W₀.₅S₂ | utexas.edu |
| Raman | ~356 (E¹₂g), ~417 (A₁g) | In-plane and out-of-plane modes of WS₂ | Mo₀.₅W₀.₅S₂ | utexas.edu |
| Raman | 186, 205, 294, 334 | Vibrational modes of Ni₃S₂ | Ni₃S₂ | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. While solid-state NMR can be challenging for these often paramagnetic and poorly crystalline materials, solution-state NMR of well-defined molecular clusters provides valuable structural information.
For example, the ¹H NMR spectrum of a diamagnetic pentanuclear molybdenum sulfide cluster with pyrazole (B372694) and pyrazolate ligands, [{Mo₅S₅(μ-pz)₄}(pzH)₅]²⁺, has been used to confirm its structure in solution. nih.gov The spectrum displays a set of signals corresponding to all the protons of the pyrazole and pyrazolate ligands. The chemical shifts and the integration ratios of these signals are consistent with the proposed structure. nih.gov Coordination of the pyrazolate ligand to the molybdenum cluster causes a slight downfield shift of its proton signals, while the protons of the terminal pyrazole ligands experience more significant shifts, confirming their coordination to the metal centers. nih.gov Such detailed analysis allows for the unambiguous assignment of ligands and provides insights into the electronic environment of the cluster in solution.
Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) for Electronic Structure and Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying materials with unpaired electrons. It provides information about the electronic structure and the local environment of paramagnetic centers. In the context of molybdenum-nickel-tungsten sulfide systems, EPR can be used to probe the spin states of the metal ions.
Studies on Ni-MoS₂ catalysts have employed EPR to investigate the system. acs.orgnih.gov In more complex systems, such as the multimetal species [Fe(MS₄)₂]³⁻ where M can be Mo or W, EPR spectral studies have been crucial for their characterization. acs.org For monoanionic molybdenum and tungsten tris(dithiolene) complexes, multifrequency EPR has been used to analyze their electronic structures. nih.gov These studies have identified two distinct electronic structure types: one where the unpaired electron is localized on the ligand framework, characterized by isotropic g-values, and another where the unpaired electron is metal-centered (d¹ paramagnet), exhibiting significant g-anisotropy and hyperfine coupling. nih.gov
Magnetic Circular Dichroism (MCD) spectroscopy is another powerful technique for probing the electronic structure of paramagnetic species. It measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. MCD is particularly useful for studying d-d and charge-transfer transitions, providing insights into the electronic ground and excited states of metal centers. While specific MCD studies on molybdenum-nickel-sulfanylidenetungsten are not widely reported, the technique is broadly applicable to understanding the electronic structure of transition metal sulfides.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Molecular Composition
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular composition of complex mixtures and identifying reaction intermediates in solution. acs.org As a soft ionization method, ESI-MS is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as metal-sulfide clusters, by transferring them from solution to the gas phase as intact ions with minimal fragmentation. osti.govunh.edu This technique can provide a detailed fingerprint of the various metal-sulfide species present in a sample, offering insights into the stoichiometry and aggregation of molybdenum, nickel, and tungsten within the sulfide framework.
In the context of Molybdenum;nickel;sulfanylidenetungsten systems, ESI-MS can be employed to identify a range of homo- and heterometallic sulfide cluster ions. While specific ESI-MS data for the ternary Mo-Ni-W sulfide system is not extensively documented in the literature, analysis of analogous binary metal-sulfide systems demonstrates the capability of this technique. For instance, studies on nickel-sulfur clusters using laser-ablation Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry, a technique with similar capabilities for cluster analysis, have identified a variety of gaseous anionic clusters. acs.org Similarly, ESI-MS has been effectively used to characterize other semiconductor nanoclusters, such as cadmium sulfide, revealing details about their composition and thermodynamic stability through fragmentation patterns. core.ac.uk
The fragmentation patterns observed in the mass spectra, induced by increasing the cone voltage, can elucidate the stability of the clusters and the nature of the metal-sulfur bonding. For a this compound system, one would expect to observe a complex spectrum with peaks corresponding to various combinations of Mo, Ni, W, and S atoms. The precise mass measurements afforded by high-resolution mass spectrometry would allow for the determination of the elemental composition of these clusters.
The following table provides a hypothetical representation of the types of molecular ions that could be identified in a this compound system, based on findings from analogous metal-sulfide cluster studies.
| Hypothetical Molecular Ion | Potential m/z | Remarks |
| [NiMoS₄]⁻ | ~313 | A simple heterobimetallic sulfide cluster. |
| [NiWS₄]⁻ | ~401 | Tungsten-containing analogue of the NiMoS₄ cluster. |
| [MoWS₈]²⁻ | ~344 | A bimetallic cluster with a higher sulfur content. |
| [Ni₂Mo₂S₇]⁻ | ~532 | A larger, more complex heterometallic cluster. |
| [NiMoWS₇]⁻ | ~591 | A ternary cluster containing all three metals. |
Note: The m/z values are approximated based on the most abundant isotopes and are for illustrative purposes only. The actual observed m/z would depend on the specific isotopic distribution and charge state.
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of materials. researchgate.net By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides quantitative information about physical and chemical processes such as desorption, decomposition, and oxidation. For this compound systems, which are often synthesized from complex precursors, TGA is instrumental in determining the appropriate temperatures for synthesis and activation, as well as understanding the thermal limits of the final material. researchgate.netmdpi.com
Studies on the precursors of unsupported Ni-Mo-W catalysts reveal a multi-step decomposition process. The thermal decomposition typically begins with the removal of physically adsorbed water and volatile components at lower temperatures. This is followed by the decomposition of organic ligands or ammonium (B1175870) salts used in the synthesis, and finally, the transformation of the precursor into the mixed metal sulfide at higher temperatures.
A study on Ni-Mo-W precursors synthesized using citric acid as a chelating agent identified three main stages of mass loss in the TGA profile when heated in an inert atmosphere. The first stage, occurring at approximately 50–150 °C, is attributed to the removal of adsorbed water and ammonia. The second stage, in the range of 180–350 °C, corresponds to the decomposition of citrate (B86180) ligands. The final stage, from 400–600 °C, involves the decomposition of more stable metal-citrate complexes and the initial formation of the mixed oxide or sulfide phases, depending on the atmosphere.
The following table summarizes the typical thermal decomposition stages for a Ni-Mo-W precursor, providing an insight into the formation of the this compound material.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 50-150 | ~5-10 | Removal of adsorbed water and ammonia. |
| 2 | 180-350 | ~20-30 | Decomposition of citrate ligands to acetonedicarboxylate complexes. |
| 3 | 400-600 | ~15-25 | Decomposition of stable metal-citrate complexes and formation of the mixed metal sulfide. |
The precise temperatures and percentage of mass loss can vary depending on the specific composition (i.e., the Ni/Mo/W atomic ratio) and the heating rate. The derivative of the TGA curve (DTG) is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, thus clearly delineating the different decomposition steps. This detailed thermal analysis is essential for optimizing the synthesis protocol to achieve a this compound material with the desired structure and properties.
Reactivity and Intrinsic Reaction Mechanisms of Molybdenum;nickel;sulfanylidenetungsten Complexes
Atom Transfer Reactions (Oxygen, Sulfur, Selenium) Involving Mo and W Centers
Molybdenum and tungsten centers in mixed-metal sulfide (B99878) complexes are well-known to facilitate atom transfer reactions, a critical step in many catalytic oxidation and reduction processes. scispace.com The transfer of oxygen, sulfur, and selenium atoms has been studied to understand the relative reactivity and mechanistic pathways.
Oxygen Atom Transfer (OAT): Oxygen atom transfer reactions are central to the function of certain molybdoenzymes and have been extensively modeled using synthetic complexes. scispace.com In Mo-W systems, the transfer of an oxygen atom from a donor, such as dimethyl sulfoxide (B87167) (DMSO), to an acceptor, like a phosphine, is a key reaction. scispace.com The mechanism can vary depending on the specific ligands and the electronic state of the metal centers. In some molybdenum-dioxo complexes supported by amine-bis(phenolate) ligands, promising reactivity towards sulfoxidation has been observed. purdue.edu Studies comparing isostructural molybdenum and tungsten complexes have shown that tungsten analogues often exhibit higher rates for OAT. nih.govresearchgate.net For instance, in one comparative kinetic study, the reactivity ratio k₂(W)/k₂(Mo) for oxygen transfer was found to be in the range of 78-184. researchgate.net
Sulfur and Selenium Atom Transfer: Analogous to OAT, sulfur (SAT) and selenium (SeAT) atom transfer reactions also occur at Mo and W centers. These reactions are particularly relevant to understanding the chemistry of the sulfur-rich environments where these catalysts operate. Quantitative kinetic studies have provided insight into the relative rates of these processes. Research has shown that sulfido transfer reactions are often faster than the corresponding oxo transfer reactions for both molybdenum and tungsten complexes. nih.gov For molybdenum complexes, the second-order rate constant for sulfur transfer (k₂(S)) was found to be significantly greater than for oxygen transfer (k₂(O)). A similar, more pronounced trend was observed for tungsten complexes. nih.gov
The general order of reactivity for atom transfer at these centers is often Se > S > O, reflecting differences in the metal-chalcogen bond strengths and the polarizability of the chalcogen atom. The exchange of a sulfur ligand for a selenium one can alter the solution structure of a complex and, consequently, its reaction mechanism, shifting from a stepwise process to a concerted one. scispace.com
| Metal Center | Atom Transferred (Q) | Substrate System | Relative Rate Constant (k₂) / Observation |
|---|---|---|---|
| Molybdenum (Mo) | Oxygen (O) | [Mo(IV)]¹⁻ + Ph₃AsO | k₂(O) = 0.023 - 0.060 M⁻¹s⁻¹ |
| Molybdenum (Mo) | Sulfur (S) | [Mo(IV)]¹⁻ + Ph₃AsS | k₂(S) = 0.25 - 0.75 M⁻¹s⁻¹ |
| Tungsten (W) | Oxygen (O) | [W(IV)]¹⁻ + Ph₃AsO | k₂(O) = 1.8 - 9.8 M⁻¹s⁻¹ |
| Tungsten (W) | Sulfur (S) | [W(IV)]¹⁻ + Ph₃AsS | k₂(S) = 4.1 - 66.7 M⁻¹s⁻¹ |
| Mo vs. W | Oxygen (O) | Constant Substrate | Tungsten is 78-184 times more reactive than Molybdenum. |
| Mo vs. W | Sulfur (S) | Constant Substrate | Tungsten is 16-89 times more reactive than Molybdenum. |
Comparative kinetic data for oxo and sulfido transfer reactions at 298 K. Data sourced from kinetic studies on bis(dithiolene) complexes of molybdenum and tungsten. nih.govresearchgate.net
Carbon-Sulfur Bond Cleavage Processes
The cleavage of carbon-sulfur (C–S) bonds is the cornerstone of hydrodesulfurization (HDS), a critical process in petroleum refining. Mo-Ni-W-S complexes are designed to catalyze this reaction with high efficiency. The mechanism involves the adsorption of organosulfur compounds, such as thiophenes, onto the catalyst surface, followed by the scission of the C–S bond. acs.orgacs.org
Research has demonstrated that highly reactive tungsten compounds can mediate the complete desulfurization of substrates like thiophene (B33073), benzothiophene, and dibenzothiophene. acs.org The reaction of W(PMe₃)₄(η²-CH₂PMe₂)H with thiophenes showcases the ability of molecular tungsten compounds to perform transformations relevant to HDS. acs.orgcapes.gov.br For example, treating this tungsten complex with thiophene and hydrogen gas yields a butanethiolate complex, which subsequently eliminates but-1-ene. acs.org
Similarly, molybdenum-hydride-thiolate complexes have been shown to decompose through the cleavage of an aryl C–S bond. rsc.org This process can lead to the formation of dinuclear complexes with bridging sulfido ligands derived from the original thiolate ligands, highlighting a potential pathway for catalyst restructuring during the desulfurization process. rsc.org The presence of nickel as a promoter in these catalysts is known to enhance the C–S bond cleavage activity, although the precise mechanism of this synergy is a subject of ongoing investigation. rsc.org
Hydrogen Activation and Dissociation Pathways on Mo-Ni-W-S Surfaces
The activation of molecular hydrogen (H₂) is a prerequisite for the hydrogenation reactions that accompany C–S bond cleavage in HDS. Mo-Ni-W-S surfaces provide multiple sites for H₂ dissociation. The process can occur via two primary pathways:
Homolytic dissociation: The H-H bond is cleaved symmetrically, with each hydrogen atom binding to a separate site, often two adjacent metal or sulfur atoms.
Heterolytic dissociation: The H-H bond is cleaved asymmetrically, resulting in the formation of a hydride (H⁻) and a proton (H⁺). The hydride typically binds to a metal center (a Lewis acid), while the proton binds to a neighboring sulfur atom (a Lewis base), forming a sulfhydryl (S-H) group.
On Mo-S and W-S surfaces, heterolytic dissociation is considered a predominant mode of hydrogen activation. purdue.edu Density Functional Theory (DFT) studies on Co₃Mo₃N, a related catalyst, have shown that H₂ can adsorb molecularly onto the Mo₃N framework and dissociatively on cobalt or molybdenum clusters exposed by nitrogen vacancies. researchgate.net
The introduction of nickel into Mo-S clusters significantly influences H₂ activation. acs.org In Ni-Mo sulfide clusters, the presence of Ni-S-Mo bonds provides an additional mode for hydrogen activation, stabilizing H₂ as sulfhydryl groups on the bridging sulfur atoms. acs.org This is attributed to the lower electron density on the cluster due to coordination with the more electronegative Ni²⁺ cation, which opens up new and more efficient hydrogenation pathways. acs.org DFT calculations have been employed to investigate the adsorption and dissociation energies of H₂ on various surfaces, providing insights into the activation barriers and preferred reaction pathways. researchgate.netnih.gov
| Catalyst System | Dissociation Pathway | Resulting Species | Key Findings |
|---|---|---|---|
| MoS₂ / WS₂ | Heterolytic | Metal-H (hydride) and S-H (sulfhydryl) | Predominant pathway involving metal (Lewis acid) and sulfur (Lewis base) sites. |
| Ni-Mo-S Clusters | Heterolytic | Primarily S-H on bridging sulfurs | Ni enhances formation of sulfhydryl groups, opening new hydrogenation pathways. |
| Co₃Mo₃N (related system) | Dissociative | H atoms on Co or Mo clusters | Dissociation occurs at metal clusters exposed by lattice vacancies. |
Summary of hydrogen dissociation pathways on Mo-Ni-W-S and related surfaces. researchgate.netacs.org
Reactions with Unsaturated Organic Substrates (e.g., Alkynes, Amines)
The reactivity of Mo-Ni-W-S complexes extends to transformations of unsaturated organic molecules. The metal centers can coordinate with π-systems of alkynes and other substrates, leading to a variety of coupling and transformation reactions.
Molybdenum complexes are known to react with electrophilic alkynes, resulting in either alkyne coordination or coupling reactions with other coordinated ligands. amanote.com Cationic alkene-alkyne molybdenum complexes have been shown to undergo novel coupling reactions with dienes to form hexatriene ligands. rsc.org In the context of alkyne metathesis, both molybdenum and tungsten catalysts are highly effective, and their reactivity is influenced by the choice of metal and the steric and electronic properties of supporting ligands. nih.gov
Reactions with amines are also of interest. Titanium complexes, for example, have been shown to catalyze the intermolecular hydroaminoalkylation of alkynes with secondary amines to produce allylic amines. nih.gov While direct studies on Mo-Ni-W-S complexes for this specific transformation are less common, the fundamental principles of C-H bond activation in the α-position to a nitrogen atom are relevant. Molybdenum complexes supported by amine-bis(phenolate) ligands have demonstrated reactivity in oxygen atom transfer reactions, indicating the compatibility of amine functionalities within the coordination sphere of molybdenum. purdue.edu The interaction of these catalysts with nitrogen-containing compounds is particularly important for hydrodenitrogenation (HDN), a process that often occurs concurrently with HDS.
Role of Bridging Ligands and Metal-Metal Interactions in Reactivity
The structure and reactivity of Molybdenum;nickel;sulfanylidenetungsten complexes are profoundly influenced by the interplay between the constituent metals and the bridging sulfido (S²⁻) ligands. These ligands are not merely passive structural elements; they actively participate in the catalytic cycle.
Bridging Ligands: Bridging sulfido ligands serve to stabilize the multinuclear metal cluster while also mediating electronic communication between the metal centers. nih.gov In Ni-Mo-S systems, these bridging sulfurs have been identified as active sites for hydrogen activation, where they can be protonated to form sulfhydryl groups. acs.org The formation of Mo₂S₄ clusters connected to Ni²⁺ ions via bridging sulfur atoms is a key structural motif that enhances catalytic activity. acs.org The flexibility and dynamic nature of these sulfur ligands allow for structural rearrangements during the reaction, which can be crucial for substrate binding and product release.
Metal-Metal Interactions: The proximity of Mo, Ni, and W atoms allows for cooperative effects and direct metal-metal interactions that can alter the electronic properties and reactivity of the cluster. nih.gov EXAFS (Extended X-ray Absorption Fine Structure) analysis of Ni-Mo sulfide clusters has revealed the presence of Ni atoms at a distance of approximately 3.3 Å from Mo atoms, indicating a close structural relationship. acs.org This proximity is essential for the "promoter effect," where nickel enhances the catalytic activity of the molybdenum and tungsten sulfide phases. The design of ligands that can support multiple metal centers in close proximity is a key strategy for developing catalysts that exploit these cooperative interactions for small molecule activation. nih.gov The choice of metal also plays a critical role; for instance, tungsten complexes often exhibit different reactivity profiles and intermediate stabilities compared to their molybdenum counterparts in reactions like alkyne metathesis. nih.gov
Catalytic Applications and Mechanistic Insights of Molybdenum;nickel;sulfanylidenetungsten Catalysts
Hydrodesulfurization (HDS) Activity and Selectivity of Mo-Ni-W-S Catalysts
Catalytic hydrodesulfurization is a critical process for removing sulfur-containing compounds from petroleum feedstocks to produce ultra-clean fuels. mdpi.com Trimetallic Ni-Mo-W sulfide (B99878) catalysts have demonstrated superior performance compared to their bimetallic counterparts for the HDS of refractory sulfur compounds like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). mdpi.com The activity of these catalysts is significantly influenced by the preparation method and the nature of the support material. mdpi.comresearchgate.net For instance, unsupported Ni-Mo-W catalysts prepared by the in situ activation of tri-metallic alkylthiomolybdotungstates exhibit high HDS activity. researchgate.net Similarly, supporting the nanocrystalline sulfided NiMoW catalyst on mesoporous alumina (B75360) with large pores enhances its activity, providing better access for bulky sulfur-containing molecules to the active centers. mdpi.com
| Catalyst System | Target Molecule | Key Findings | Reference |
|---|---|---|---|
| NiMoW/AlHYDT | Thiophene (B33073) | Activity (kTH) was 7.8-fold higher compared to NiMoW/Al prepared on standard alumina. | mdpi.com |
| NiMoW/AlHYDT | 4,6-dimethyldibenzothiophene (4,6-DMDBT) | Activity (kHDS) was 5.4 times higher than NiMoW/Al. | mdpi.com |
| Unsupported Ni-Mo-W | General HDS | High activity observed, with performance influenced by the alkyl group in the precursor. | researchgate.net |
| Ni-MoS2 | Dibenzothiophene (DBT) | DBT desulfurization rate reached 94.7% at 320 °C over an optimized catalyst. | nih.govacs.org |
The addition of nickel as a promoter to molybdenum and tungsten sulfide catalysts is crucial for enhancing their HDS activity. nih.govacs.org This promotional effect stems from a synergistic interaction between nickel and the MoS₂ or WS₂ structures. nih.gov The active phase in these promoted catalysts is often identified as the "Ni-Mo-S" phase (or Ni-W-S and Ni-Mo-W-S), where nickel atoms are located at the edges of the MoS₂ (or WS₂) slabs. researchgate.netacs.org
This Ni-Mo-S phase is considered more active than the unpromoted MoS₂ or NiₓSᵧ phases alone. nih.gov The presence of nickel facilitates several key steps in the catalytic cycle. It can modify the electronic properties of the molybdenum and tungsten sulfides, leading to the creation of more catalytically active sites. Furthermore, nickel's presence can enhance the hydrogen spillover effect, which is vital for the hydrogenation steps in the HDS reaction, thereby improving the selectivity towards the HYD pathway for sulfur removal. nih.gov Studies on Ni-promoted MoₓW₍₁₋ₓ₎S₂ catalysts have shown that the structure of the active phase can vary, forming either a homogeneously mixed sulfide or a core-shell structure, depending on the sulfidation conditions. acs.org
Advanced characterization techniques are employed to identify and understand the nature of these sites. For instance, in Co-Mo-S catalysts, which are analogous to Ni-Mo-S systems, techniques like resonant inelastic X-ray scattering (RIXS) and X-ray absorption spectroscopy (XAS) have been used to determine the coordination state and number of active "Co-Mo-S" sites. acs.org These studies have revealed that cobalt atoms are exclusively in interaction with the MoS₂ phase at low Co/Mo ratios, which is ideal for studying the active phase structure. acs.org The number of these promoted sites can be increased through the use of chelating agents during catalyst preparation, although this does not significantly alter their intrinsic activity. acs.org The active sites are understood to consist of coordinatively unsaturated metal atoms and sulfhydryl (SH) groups at the slab edges. researchgate.net
Thiophene is often used as a model compound to study the mechanistic pathways of HDS reactions. mdpi.comacademie-sciences.fr The hydrodesulfurization of thiophene over Mo-based catalysts, promoted by cobalt or nickel, proceeds through a network of reactions. mdpi.comacademie-sciences.fr
The primary pathways are:
Direct Desulfurization (DDS): This route involves the direct cleavage of the carbon-sulfur bonds in the thiophene molecule. The thiophene adsorbs onto a sulfur vacancy on the catalyst surface, leading to the formation of butadiene, which is subsequently hydrogenated to butenes and finally to butane. mdpi.comacademie-sciences.fr
Hydrogenation (HYD): In this pathway, the thiophene ring is first hydrogenated to form tetrahydrothiophene (B86538) (THT). mdpi.com The THT intermediate is then desulfurized to produce butane. mdpi.com
In Mo-Co-Ni based catalysts, molybdenum oxides provide an acid function, while nickel and cobalt offer a dual hydrogenant-dehydrogenant function. academie-sciences.fr The reaction begins with the adsorption of thiophene and hydrogen sulfide (H₂S) on sulfur vacancies, while hydrogen undergoes dissociative adsorption on different sites. academie-sciences.fr The choice between the DDS and HYD pathway depends on the catalyst composition, reaction conditions, and the specific nature of the active sites. researchgate.netmdpi.com
Hydrogen Evolution Reaction (HER) Electrocatalysis by Mo-Ni-W-S Systems
Molybdenum-based sulfides, particularly MoS₂, have emerged as promising, low-cost electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. rsc.orgcmu.ac.th The incorporation of nickel and tungsten into the MoS₂ framework can significantly enhance its HER performance. rsc.org Ni-promoted MoS₂ microspheres have demonstrated superior catalytic activity for HER compared to pure MoS₂. rsc.org The synergistic effect between the different metal components is crucial for this enhancement. nih.govnih.gov
| Catalyst System | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Ni-MoS₂@rGO | Tafel Slope | 62.7 mV dec-1 | cmu.ac.th |
| Ni-MoS₂@rGO | Overpotential at 10 mA cm-2 | 506 mV | cmu.ac.th |
| Mo-NiMo/NF | Tafel Slope | 104 mV dec-1 | nimte.ac.cn |
| Mo-NiMo/NF | Overpotential at 10 mA cm-2 | 71 mV | nimte.ac.cn |
The incorporation of transition metals like nickel or cobalt into molybdenum and tungsten sulfide systems leads to a significant boost in HER activity. rsc.org Nickel, in particular, has been shown to be an effective promoter. The enhanced performance is attributed to several factors:
Synergistic Effects: A synergistic effect between the nickel promoter and the MoS₂ or WS₂ support facilitates charge transfer kinetics and promotes the adsorption and desorption of hydrogen intermediates. nih.govnih.gov In Ni-Mo systems, nickel is believed to excel at water dissociation, while molybdenum effectively adsorbs the resulting hydrogen intermediates, promoting H₂ generation through a hydrogen spillover mechanism. researchgate.net
Increased Active Sites: The addition of nickel can create more electrochemically active sites on the catalyst surface. cmu.ac.thnih.govnih.gov Doping with Ni atoms can induce the formation of sulfur vacancies and phase transitions in MoS₂, further enhancing HER activity. mdpi.com
While less studied in the specific Mo-Ni-W-S combination for HER, cobalt is also known to be an effective promoter in sulfide catalysts, and its incorporation would be expected to provide similar synergistic benefits. mst.edursc.org
Optimizing the structure of Mo-Ni-W-S catalysts is a key strategy for maximizing their HER efficiency. This involves tailoring the catalyst's morphology, composition, and electronic structure to expose a maximum number of active sites and facilitate the reaction kinetics. sciencepublishinggroup.comauburn.eduunileoben.ac.at
Key structural optimization strategies include:
Nanostructuring: Synthesizing the catalyst in the form of nanostructures, such as microspheres composed of nanosheets, increases the surface area and exposes more of the catalytically active edge sites. rsc.org
Doping and Phase Engineering: Introducing heteroatoms like nickel can activate the inert basal plane of MoS₂ and can induce a phase transition from the semiconducting 2H phase to the more metallic and catalytically active 1T phase. mdpi.com
Use of Conductive Supports: Integrating the catalyst with conductive materials like reduced graphene oxide (rGO) not only improves charge transport but also helps to prevent the aggregation of the sulfide nanoparticles, thus maintaining a high number of accessible active sites. cmu.ac.th
Through these design and optimization strategies, the performance of Mo-Ni-W-S based electrocatalysts can be systematically improved, paving the way for their application in practical water electrolysis systems.
Hydrogen Oxidation Reaction (HOR) Electrocatalysis
The development of efficient and cost-effective electrocatalysts for the hydrogen oxidation reaction (HOR) in alkaline media is a critical step for advancing hydroxide (B78521) exchange membrane fuel cells. While platinum-based catalysts are highly effective, their cost and scarcity are significant drawbacks. Research has demonstrated that bimetallic nanoalloys containing molybdenum, nickel, and tungsten offer a promising alternative.
Bimetallic Nanoalloys (e.g., MoNi₄, WNi₄) for HOR
Bimetallic nanoalloys, specifically those with a tetragonal MoNi₄ phase, have been identified as highly efficient catalysts for the HOR in alkaline electrolytes. researchgate.net These materials have demonstrated exceptional performance, even surpassing that of the state-of-the-art platinum/carbon (Pt/C) catalyst. For instance, a nickel-molybdenum (B8610338) nanoalloy with the MoNi₄ structure exhibited a high apparent exchange current density of 3.41 milliamperes per square centimeter, which is 1.4 times higher than that of commercial Pt/C catalysts. researchgate.net
Similarly, tungsten-nickel nanoalloys (WNi₄) have also shown marked activity for the HOR. researchgate.net The performance of these nickel-molybdenum and nickel-tungsten electrocatalysts is significantly better than catalysts based on nickel alone. Nickel-based catalysts often suffer from progressive deactivation due to the weak ability to desorb hydroxyl (OH) species from their surface and the formation of nickel hydride. researchgate.net The incorporation of molybdenum or tungsten helps to overcome these limitations. The ranking of HOR performance for various nickel-based electrocatalysts generally places Ni-Mo and Ni-W alloys high on the list of non-precious metal catalysts. researchgate.net
| Catalyst | Phase | Apparent Exchange Current Density (mA/cm²) | Performance Comparison |
|---|---|---|---|
| Ni-Mo Nanoalloy | Tetragonal MoNi₄ | 3.41 | 1.4 times higher than Pt/C |
| WNi₄ | - | Marked HOR activity | - |
| Pt/C (State-of-the-art) | - | ~2.44 | Reference Catalyst |
Synergistic Effects in Hydrogen and Hydroxyl Adsorption for HOR
The remarkable reactivity of MoNi₄ and WNi₄ nanoalloys in the HOR is attributed to a synergistic alloy effect. researchgate.net This synergy facilitates the optimal adsorption of both hydrogen and hydroxyl species, which are key intermediates in the reaction mechanism. In alkaline HOR, the Volmer step (H₂O + e⁻ + * → H* + OH⁻) is often rate-limiting. The efficiency of this step is dependent on the catalyst's ability to interact favorably with both hydrogen atoms and hydroxyl groups.
Hydrodenitrogenation (HDN) Activity of Mo-Ni-W-S Catalysts
Hydrodenitrogenation (HDN) is a critical refinery process for removing organonitrogen compounds from petroleum feedstocks, which can poison downstream catalysts and contribute to air pollution. researchgate.net Unsupported catalysts containing molybdenum, nickel, and tungsten sulfides have emerged as highly active materials for this application. The activity of these catalysts is strongly dependent on the atomic ratio of the constituent metals.
In studies using straight-run vacuum gasoil, it was found that the HDN activity of various unsupported Ni-Mo-W sulfide catalysts was quite similar across different compositions, in contrast to hydrodesulfurization (HDS) activity which showed a stronger dependence on the specific Ni/Mo/W ratio. tubitak.gov.tr However, subtle differences in HDN performance do exist. For instance, certain compositions, such as c-Ni₁Mo₀.₂₅W₀.₅ and c-Ni₁Mo₀.₂₅W₀.₇₅, showed superior HDN activity compared to a reference supported catalyst. tubitak.gov.tr Bimetallic catalysts like Ni-Mo and Ni-W also exhibit high HDN activity. tubitak.gov.tr The active phase for HDN reactions in these types of catalysts is generally considered to be MoS₂ promoted by nickel. nih.gov The presence of nickel is known to promote the formation of coordinatively unsaturated molybdenum sites during sulfidation, which is linked to increased HDN activity. researchgate.net
| Catalyst Composition (c-Ni₁MoₓWᵧ) | HDN Activity vs. Reference Supported Catalyst |
|---|---|
| x=0.5, y=0.25 | Inferior |
| x=0.15, y=0.85 | Inferior |
| x=0.5, y=0.5 | Inferior |
| x=1, y=0 (Ni-Mo) | Inferior |
| x=0, y=1 (Ni-W) | Inferior |
| x=0.75, y=0.25 | Similar |
| x=0.25, y=0.5 | Superior |
| x=0.25, y=0.75 | Superior |
Catalytic Chemical Vapor Deposition (CCVD) for Carbon Nanomaterials (CNM) Synthesis
Catalytic Chemical Vapor Deposition (CCVD) is a widely used and cost-effective method for the synthesis of carbon nanomaterials (CNMs) such as carbon nanotubes and nanofibers. researchgate.net The process involves the decomposition of a carbon-containing precursor over metal catalyst particles. Bimetallic alloys of nickel and molybdenum have proven to be particularly effective catalysts for this process.
Catalytic Performance of Ni-Mo Alloys in Dichloroethane Processing
Ni-Mo alloys exhibit strong catalytic performance in the processing of chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (C₂H₄Cl₂) to produce carbon nanomaterials. researchgate.netnih.gov Studies have shown a significant boosting effect of molybdenum on the catalytic performance of nickel. nih.gov The interaction of Ni-Mo alloys with dichloroethane at temperatures between 550-700 °C leads to the rapid disintegration of the bulk alloy into disperse active particles that catalyze the growth of CNMs. nih.gov
The addition of molybdenum to nickel catalysts has several beneficial effects. It can increase the rate of hydrocarbon decomposition, accelerate carbon diffusion, and increase the carbon capacity of the catalytic particles. researchgate.net In longevity tests, bimetallic Ni-Mo alloys have demonstrated significantly higher productivity compared to monometallic nickel catalysts. For example, a 96Ni-4Mo alloy showed productivity 2.2 times higher than a pure nickel catalyst in the decomposition of trichloroethylene, a related chlorinated hydrocarbon. The resulting carbon material is predominantly in the form of long filaments or segmented carbon nanofibers. nih.gov
Influence of Mo Concentration on CNM Morphology and Structure
The concentration of molybdenum in Ni-Mo alloy catalysts has a profound impact on the morphology, structure, and yield of the resulting carbon nanomaterials. nih.gov Varying the proportion of molybdenum relative to the active metal (like nickel or cobalt) can control the nature of the carbon nanotubes produced, including the number of walls and their structure (e.g., straight vs. bamboo-like). researchgate.net
Research on the CCVD of dichloroethane over Ni-Mo alloys with Mo content ranging from 0.6 to 8.3 wt.% revealed that the morphology and structural features of the produced carbon fibers were dependent on the Mo concentration. nih.gov In another study using a methane (B114726) precursor, catalysts with a low molybdenum ratio (x(Mo) ≈ 0.25 relative to cobalt) primarily produced double- and triple-walled nanotubes with small inner diameters (< 3 nm). researchgate.net In contrast, higher molybdenum concentrations resulted in larger, multi-walled carbon nanotubes with inner diameters up to 9 nm and as many as 13 concentric walls. researchgate.net Similarly, in the decomposition of ethanol, a Mo:Ni ratio of 2:8 was found to be optimal for producing high-quality multi-walled carbon nanotubes with an average outer diameter of 12-15 nm. The presence of molybdenum can also suppress the formation of undesirable amorphous carbon, thus maintaining the catalyst's activity.
| Relative Mo Concentration | Primary CNT Product | Typical Inner Diameter | Number of Walls |
|---|---|---|---|
| Low (e.g., x(Mo) ≈ 0.25) | Double- and Triple-Walled CNTs | < 3 nm | 2-3 |
| High | Multi-Walled CNTs | up to 9 nm | up to 13 |
| Optimal (e.g., 2:8 Mo:Ni) | High-Quality Multi-Walled CNTs | - (Outer Diameter 12-15 nm) | Multi-walled |
Biomimetic and Bioinorganic Chemistry of Molybdenum;nickel;sulfanylidenetungsten Analogues
Mimicking Active Sites of Molybdenum and Tungsten-Dependent Oxidoreductases
Molybdenum and tungsten are essential trace elements found at the heart of a diverse superfamily of enzymes known as oxidoreductases. nih.gov These enzymes catalyze critical oxygen atom transfer (OAT) reactions in the metabolism of carbon, nitrogen, and sulfur. nih.gov The active sites of these enzymes feature a unique pyranopterin cofactor, termed molybdopterin (MPT), which coordinates the metal via a dithiolene group. nih.govnih.govnih.gov The development of synthetic analogues for these active sites is a primary goal in bioinorganic chemistry. nih.gov
The ene-1,2-dithiolate (dithiolene) moiety of the molybdopterin cofactor is a crucial structural feature of the active sites of molybdenum and tungsten-dependent oxidoreductases. nih.govresearchgate.net This has spurred significant interest in the coordination chemistry of dithiolene ligands to mimic these natural systems. epa.gov Dithiolene ligands are considered "non-innocent," meaning they are redox-active and can actively participate in electron transfer processes, which is a key feature of the molybdopterin cofactor. nih.govresearchgate.net
Bioinorganic chemists widely utilize simplified dithiolene systems to create functional mimics of these enzymes. nih.gov These synthetic analogues are generally categorized into mono- and bis(dithiolene) complexes. nih.gov The structural and electronic similarities of these dithiolene complexes to the native molybdopterin cofactor allow for a detailed investigation of the enzymatic mechanisms, such as oxygen atom transfer and proton-coupled electron transfer. nih.gov For instance, molybdenum and tungsten dithiolene complexes have been successfully synthesized to serve as both structural and functional analogues of oxotransferases. nih.gov
| Ligand Type | Metal Center | Relevance to Enzyme Family | Research Focus |
| Mono(dithiolene) | Mo, W | Xanthine Oxidase, Sulfite Oxidase | Mimicking OAT reactivity, understanding the role of a single dithiolene ligand. |
| Bis(dithiolene) | Mo, W | DMSO Reductase, Formate (B1220265) Dehydrogenase | Replicating the coordination environment of enzymes with two molybdopterin cofactors. nih.gov |
| Pterin-dithiolene | Mo | All Molybdoenzymes | Creating more accurate structural and electronic models of the molybdenum cofactor. nih.gov |
| Asymmetric dithiolenes | Mo | General Molybdoenzymes | Investigating the effects of asymmetric electron density distribution on reactivity. nih.gov |
This table provides an interactive overview of different dithiolene ligand types used in biomimetic studies of molybdenum and tungsten enzymes.
The principles of using sulfur-rich ligands to mimic enzyme active sites extend beyond molybdenum and tungsten oxidoreductases. Hydrogenases and nitrogenase, which are crucial for hydrogen metabolism and nitrogen fixation respectively, also feature complex metal-sulfur clusters at their active sites. nih.gov
[NiFe]-hydrogenases contain a bimetallic nickel-iron active site bridged by sulfur ligands. nih.gov Biomimetic approaches have led to the synthesis of thiolate-bridged dinuclear iron-nickel complexes that are relevant to the structure and function of these hydrogenase active sites. nih.gov
Nitrogenase, the enzyme responsible for converting atmospheric dinitrogen to ammonia, possesses a complex iron-molybdenum cofactor (FeMoco). nih.govresearchgate.net This cofactor is a large metal-sulfur cluster, and while synthetic analogues that perfectly replicate its structure have yet to be achieved, significant progress has been made in modeling aspects of its structure and reactivity. nih.gov The study of sulfur-ligated molybdenum and iron complexes provides valuable insights into the potential mechanisms of nitrogen fixation. nih.gov
Synthesis and Characterization of Functional Analogues for Electron Transfer and Substrate Transformation
A primary objective in synthesizing biomimetic analogues is to replicate the catalytic function of the native enzymes, particularly their ability to facilitate electron transfer and substrate transformation. nih.govnih.gov Functional analogues of molybdenum and tungsten oxotransferases have been developed that can catalyze oxygen atom transfer reactions. nih.govresearchgate.net
For example, synthetic molybdenum(IV) mono-oxo complexes can be oxidized to molybdenum(VI) dioxo species, mimicking the catalytic cycle of these enzymes. nih.gov The reactivity of these complexes can be tuned by modifying the electronic properties of the dithiolene and other ancillary ligands. researchgate.net Fontecave and colleagues have successfully used various dithiolene ligands in combination with molybdenum and nickel ions to create active analogues for formate dehydrogenase (FDH). nih.gov They also designed a unique bimetallic molybdenum-copper compound as a model for carbon monoxide dehydrogenase (CODH). nih.gov
The synthesis of these functional analogues often involves the reaction of a metal precursor with the desired dithiolene ligand or its precursor. nih.gov Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their structure and electronic properties.
| Technique | Information Gained |
| X-ray Crystallography | Provides the precise three-dimensional atomic structure of the analogue. nih.gov |
| NMR Spectroscopy | Elucidates the structure and dynamics of the complex in solution. nih.gov |
| EPR/ESR Spectroscopy | Probes the electronic structure of paramagnetic species, such as Mo(V) intermediates. researchgate.net |
| UV-Vis Spectroscopy | Characterizes the electronic transitions within the molecule. |
| Cyclic Voltammetry | Determines the redox potentials and electron transfer properties of the analogue. |
| Mass Spectrometry | Confirms the molecular weight and composition of the synthesized complex. |
This interactive table outlines the key techniques used to characterize synthetic analogues of metalloenzyme active sites.
Spectroscopic and Computational Validation of Biomimetic Models
Once synthesized, it is crucial to validate that the biomimetic models accurately reflect the properties of the enzyme active sites they are designed to mimic. This is achieved through a combination of advanced spectroscopic techniques and computational methods. nih.gov
Spectroscopic studies, such as pulsed electron paramagnetic resonance (EPR) on isotopically labeled samples, have been instrumental in demonstrating the delocalization of electron density from the molybdenum center to the dithiolene ligand in model complexes, a feature that is also observed in the native molybdenum cofactor. researchgate.net This provides strong evidence that the electronic structure of the synthetic analogue is a good representation of the biological system.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in this field. researchgate.net DFT calculations can predict the geometric and electronic structures of the model complexes, as well as their spectroscopic properties. researchgate.net By comparing the calculated properties with the experimental data, researchers can gain a deeper understanding of the bonding and reactivity of the biomimetic models. This synergy between spectroscopy and computation is essential for refining the design of new and more accurate analogues. nih.gov For example, computational studies have been used to quantify the energetic contributions to the geometric structures of oxidized dithiolene complexes. researchgate.net
Theoretical and Computational Investigations of Molybdenum;nickel;sulfanylidenetungsten Compounds
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization, Energetics, and Spectroscopic Predictions
Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods that provide a fundamental understanding of the electronic structure of materials. These first-principles approaches are crucial for predicting the stable geometric arrangements (structural optimization), the energetics of different configurations, and various spectroscopic properties of Molybdenum;nickel;sulfanylidenetungsten systems.
DFT studies on related metal-sulfur systems provide a framework for understanding this complex compound. For instance, DFT has been effectively used to investigate the structures and formation mechanisms of various nickel sulfide (B99878) phases on nickel surfaces. mdpi.com This involves calculating the adsorption energies of sulfur and identifying the most thermodynamically stable surface reconstructions. mdpi.com Similarly, systematic DFT studies on molybdenum and tungsten complexes with sulfur-containing ligands, such as molybdopterin, have been performed to understand the influence of different functional groups on the geometric and electronic properties of the metal centers. nih.gov These studies compare bond lengths, angles, charge distributions, and the composition of molecular orbitals across different oxidation states. nih.gov
Table 1: Representative DFT-Calculated Properties for Metal-Sulfide Systems
| Property | Typical System Studied | Method | Representative Findings |
|---|---|---|---|
| Structural Geometry | Mo/W complexes with dithiolene ligands | DFT | Average M–S bond lengths vary between 2.41 and 2.48 Å for Molybdenum and 2.41 and 2.46 Å for Tungsten. nih.gov |
| Adsorption Energy | CO on triangular MoSₓ nanoclusters | DFT | CO adsorption at a corner Mo site is identified as the most stable conformation. nih.govresearchgate.net |
| Formation Mechanism | Sulfide phases on Ni(111) surface | DFT + PSO | Under typical conditions, Ni₃S₂ is the most stable sulfide phase. mdpi.com |
| Vibrational Frequency | CO adsorbed on MoSₓ corner site | DFT | A computed frequency of 2102 cm⁻¹ for adsorbed CO shows excellent agreement with experimental observations. nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Environmental Interactions
While DFT provides a static, time-independent picture of a system at zero Kelvin, Molecular Dynamics (MD) simulations are employed to study the dynamic evolution of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD can model material behavior at finite temperatures and pressures, revealing insights into structural stability, phase transitions, and interactions with the surrounding environment.
MD simulations of this compound would require an accurate interatomic potential or "force field" that describes the forces between the Mo, Ni, W, and S atoms. For pure metals like molybdenum, such potentials have been developed to study properties in the liquid phase over a range of temperatures. scispace.comresearchgate.net These simulations can predict structural properties like the pair correlation function and transport coefficients such as viscosity and self-diffusion, which are crucial for understanding material behavior at high temperatures. scispace.comresearchgate.net
In the context of a complex alloy or composite, MD is a powerful tool for investigating mechanical properties and defect dynamics. Simulations on nanocrystalline molybdenum have been used to study plastic deformation mechanisms, showing that strain can be accommodated through both grain boundary processes and dislocation migration. dtu.dk For nickel-based superalloys, MD has provided atomistic insights into the interaction between dislocations and nano-precipitates, a key strengthening mechanism. mdpi.com These simulations can characterize how dislocations either shear through or bypass obstacles, which is dependent on factors like precipitate size. mdpi.com MD can also model environmental interactions, such as the initial stages of corrosion, by simulating the interface between the material and a corrosive medium, like liquid lead-bismuth. researchgate.net Such simulations can reveal how alloying elements, like molybdenum, influence corrosion resistance by studying the diffusion of corrosive atoms into the material's surface. researchgate.net
Table 2: Insights from Molecular Dynamics Simulations on Related Systems
| Phenomenon Studied | System | Key Findings |
|---|---|---|
| Liquid State Properties | Liquid Molybdenum | Self-diffusion and viscosity follow Arrhenius behavior; activation energies can be estimated. scispace.com |
| Plastic Deformation | Nanocrystalline Molybdenum | Deformation involves both grain boundary processes and dislocation migration, leading to crack formation. dtu.dk |
| Dislocation-Precipitate Interaction | Ni₃Nb precipitate in Ni matrix | Both dislocation shearing and bypassing mechanisms are observed; the interaction depends on the dislocation's contact point on the precipitate surface. mdpi.com |
| Corrosion Resistance | Stainless Steel in Liquid Pb-Bi | Increasing molybdenum content from 2-3% to 3-4% reduces the diffusion of Pb-Bi atoms into the steel surface, indicating improved corrosion resistance. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Elucidation of Mechanistic Pathways through Computational Chemistry
Understanding the precise step-by-step sequence of events during a chemical reaction—the reaction mechanism—is fundamental to controlling and optimizing chemical processes, particularly in catalysis. Computational chemistry, primarily using DFT, serves as a powerful tool to map out these complex mechanistic pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed.
For example, in the catalytic silylation of N₂, a full catalytic cycle was elucidated for a molybdenum-iron hydride cluster. mdpi.com The computed free energy profile showed the sequential steps of radical reaction, N₂ coordination at the molybdenum site, and subsequent reactions with other radicals to complete the cycle. mdpi.com This type of detailed, atomic-scale picture provides invaluable insights that can guide the design of more efficient catalysts. For a this compound compound, computational chemists could investigate its potential catalytic activity for reactions like hydrodesulfurization by modeling the adsorption of reactant molecules, the breaking of chemical bonds, and the desorption of products, identifying the most energetically favorable pathway.
Table 3: Example of a Computed Catalytic Reaction Profile (Hypothetical)
| Reaction Step | Species Involved | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| 1. Reactant Adsorption | Reactant + Catalyst Surface | -5.2 (Exothermic) |
| 2. C-S Bond Cleavage (TS1) | Adsorbed Reactant → Intermediate 1 | +21.5 (Rate-Determining Step) |
| 3. Hydrogenation (TS2) | Intermediate 1 + H → Intermediate 2 | +12.8 |
| 4. Product Desorption | Intermediate 2 → Product + Catalyst Surface | +8.1 |
This table is interactive. Click on the headers to sort the data. Data is illustrative, based on typical values from computational catalysis studies.
Computational Design and Screening of this compound Systems
Beyond analyzing existing materials, a major goal of computational materials science is the inverse design and discovery of new materials with specific, desirable properties. This is often achieved through high-throughput computational screening, where large databases of candidate materials are evaluated using automated calculations.
The process begins with the creation of a virtual library of this compound systems with varying stoichiometries, crystal structures, or dopants. DFT calculations are then performed for each candidate to predict key properties relevant to a target application. For example, if the goal is to find a new catalyst, calculations might focus on the binding energy of a key reactant or the energy barrier for a rate-limiting step. For electronic applications, the electronic band structure and density of states would be calculated to predict whether the material is a metal, semiconductor, or insulator.
This approach, central to initiatives like the Materials Genome Initiative, accelerates the discovery process by focusing experimental efforts on only the most promising candidates identified by the computational screening. friedler.net By leveraging computational power, thousands of potential materials can be assessed in a fraction of the time and cost it would take to synthesize and test them in a lab. This design-and-screen paradigm is transforming materials discovery from a trial-and-error process to a more predictive, science-driven endeavor. nih.govsemanticscholar.org
Integration of Machine Learning Approaches for Material Discovery and Property Prediction
The vast amount of data generated by high-throughput DFT calculations has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) into materials science. arxiv.orgrsc.org ML models can be trained on existing materials data to learn complex structure-property relationships, enabling nearly instantaneous prediction of properties for new, unseen materials without the need for further expensive quantum mechanical calculations. nih.govnih.gov
One powerful application is the development of ML-based interatomic potentials. For example, a Spectral Neighbor Analysis Potential (SNAP) was developed for molybdenum by training it on a large database of DFT-calculated energies, forces, and stresses. aps.org This ML potential achieves near-DFT accuracy but is many orders of magnitude faster, enabling large-scale MD simulations of properties like melting point and vacancy diffusion that would be computationally prohibitive with DFT. aps.org
ML is also revolutionizing materials discovery by predicting the outcome of synthesis reactions. Models can be trained on historical data, including information from failed experiments, to predict whether a given set of reactants and conditions will lead to the formation of a crystalline product. friedler.netsemanticscholar.org Furthermore, ML models can predict the physical and mechanical properties of complex alloys based on their composition. For instance, an Artificial Neural Network (ANN) model was used to predict the tensile strength, hardness, and melting point of nickel and iron-nickel superalloys, and then used in an inverse design capacity to suggest compositional modifications to improve these properties. mdpi.com For this compound systems, an ML approach could rapidly screen vast compositional spaces to identify novel compounds with optimized catalytic, electronic, or mechanical properties, dramatically accelerating the pace of materials innovation. arxiv.org
Table 4: Comparison of DFT and Machine Learning Potential for Molybdenum Property Prediction
| Method | Property Predicted | Accuracy (MAE) | Relative Computational Cost |
|---|---|---|---|
| DFT | Formation Energy | Baseline (High Accuracy) | Very High |
| ML (SNAP) | Formation Energy | 5.9 meV/atom | Very Low |
| DFT | Forces | Baseline (High Accuracy) | Very High |
| ML (SNAP) | Forces | 0.27 eV/Å | Very Low |
| DFT | Vacancy Diffusion Barrier | 3.99 eV (Calculated) | Very High |
| ML (SNAP) | Vacancy Diffusion Barrier | 4.00 eV (Predicted) | Very Low |
This table is interactive. Click on the headers to sort the data. Data adapted from a study on a Molybdenum SNAP potential. aps.org
Integration of Molybdenum;nickel;sulfanylidenetungsten in Advanced Materials Research
Coatings and Surface Modification with Mo-Ni-W-S Composites
The integration of molybdenum, nickel, tungsten, and sulfur into composite coatings represents a significant advancement in surface engineering. These coatings are designed to protect substrates from harsh operating conditions, thereby extending the service life and reliability of critical components in various industrial applications.
Wear and Corrosion Resistance Enhancement
Composite coatings incorporating nickel and molybdenum disulfide (MoS₂) have demonstrated significant improvements in the tribological behaviors of substrate materials. For instance, electrodeposited Ni-MoS₂/SiC composite coatings have been shown to greatly enhance the wear resistance of aluminum alloys. The wear rate of a 2218 aluminum alloy substrate was reduced by 28.87% with a Ni-MoS₂ coating. mdpi.com The primary wear mechanism for the uncoated aluminum alloy is severe adhesive and abrasive wear. mdpi.com In contrast, the Ni-MoS₂ composite coating exhibits a milder wear mechanism characterized by slight abrasive wear, flake spalling, and tearing. mdpi.com
Below is an interactive table summarizing the enhancement in wear resistance for different composite coatings.
High-Temperature Lubricant Applications
Tungsten disulfide (WS₂), a compound of tungsten and sulfur, is a key material in the formulation of high-temperature solid lubricant coatings. scientific.net It is often seen as a superior alternative to the more commonly used molybdenum disulfide (MoS₂) due to its better heat resistance. scientific.net WS₂ can be used as an additive in high-temperature grease, where it has been shown to improve tribological performance, especially at elevated temperatures. researchgate.net The lubricating mechanism involves the formation of an adsorbed WS₂ film and a tribo-chemical film on the worn surfaces, which effectively reduces friction and wear. researchgate.net
The development of self-adaptive WS₂/a-C (amorphous carbon) nanocomposite tribocoatings has shown promise for providing constant ultralubricity over a broad temperature range, up to 500 °C. acs.org These coatings maintain a very low coefficient of friction (around 0.02) regardless of thermal treatment up to approximately 500 °C. acs.org This performance is critical for applications where components experience variable temperatures, such as in aerospace and automotive systems.
Alloy Design and Strengthening Mechanisms with Molybdenum and Nickel Additions
The addition of molybdenum and nickel as alloying elements is a critical strategy for enhancing the mechanical properties of various base metals, including tungsten and aluminum alloys. These additions influence the microstructure and introduce strengthening mechanisms that improve performance.
Influence of Molybdenum on Tungsten Heavy Alloys (WHA)
Molybdenum is a potent strengthening addition to Tungsten Heavy Alloys (WHAs), which are valued for their high density, strength, and ductility. When added to a baseline 90W-7Ni-3Fe alloy, molybdenum, which dissolves in tungsten, nickel, and iron, continuously increases the strength and hardness. molybdenum-sheet.com This strengthening is attributed to solid solution strengthening of the matrix phase and a refinement of the tungsten grains. researchgate.net The grain refinement occurs because molybdenum lowers the solubility of tungsten in the matrix.
However, high concentrations of molybdenum can lead to a decrease in mechanical properties. researchgate.net This is due to the reduced strength of the matrix phase and the potential precipitation of a brittle intermetallic phase, analogous to MoNi, during cooling. researchgate.netresearchgate.net Despite a continuous decrease in ductility with increasing molybdenum content, an elongation of around 6% can still be maintained even with a 16 wt.% molybdenum addition.
The following table details the effects of molybdenum addition on the properties of a 90W-7Ni-3Fe baseline WHA.
Mechanical Property Enhancement in Aluminum-Copper Alloys with Ni/Mo Dopants
Both nickel and molybdenum are effective dopants for improving the mechanical properties of Al-4%Cu alloys, which are used in the automobile and aerospace industries. ijert.orgresearchgate.net Studies have shown that adding these elements increases the ultimate tensile strength (UTS) and hardness of the alloy. ijert.orgresearchgate.net
Molybdenum has been found to be a more effective dopant than nickel in terms of the percentage increase in hardness and UTS. ijert.org For instance, doping with molybdenum resulted in a 31.1% increase in UTS and a 24.4% increase in hardness. ijert.orgresearchgate.net In comparison, nickel doping led to an 18.5% increase in UTS and a 6.2% increase in hardness. ijert.orgresearchgate.net The strengthening effect is attributed to the formation of a solid solution and the refinement of the alloy's microstructure. ijert.orgresearchpublish.com However, these improvements in strength and hardness come at the cost of ductility, which decreases as the concentration of the dopants increases. ijert.org To avoid excessive brittleness, it is recommended that the concentration of both dopants should be less than or equal to 1%. ijert.orgresearchgate.net
Development of High-Temperature Sensors and Thermocouples with Tungsten-Nickel and Molybdenum Integration
The development of robust sensors capable of operating in extreme temperature environments is crucial for industries like aerospace, automotive, and energy. The integration of tungsten, nickel, and molybdenum into sensor designs, particularly through additive manufacturing, has led to innovative high-temperature thermocouples. researchgate.netarxiv.org
By embedding conductive metal pastes, including tungsten and molybdenum, into ceramic structures, it is possible to create sensors that can function reliably at extremely high temperatures. researchgate.netarxiv.org Ceramics are chosen for their high resistance to heat and corrosion. researchgate.netarxiv.org The manufacturing process involves sintering the ceramic matrix to enhance its properties and ensure a uniform diffusion of the W-Ni and Mo particles for higher strength. researchgate.net
Comparative testing of these 3D sintered sensors against conventional temperature sensors has shown a high correlation, with an R-squared value of 0.9885, indicating their reliability and accuracy in temperature sensing applications. researchgate.netarxiv.org Earlier research also identified a thermocouple made of molybdenum and niobium elements as having a predictable calibration and stability at high temperatures for reactor applications. osti.gov Furthermore, molybdenum-rhenium alloys are being used to prepare ultrasonic resonance temperature sensors capable of operating in environments up to 1800 °C. mdpi.com
Future Research Directions and Emerging Paradigms for Molybdenum;nickel;sulfanylidenetungsten Systems
Exploration of Novel Synthetic Routes for Tailored Architectures and Active Site Control
Future research will increasingly focus on moving beyond traditional impregnation methods to novel synthetic routes that offer precise control over the catalyst's architecture and the nature of its active sites. The goal is to create materials with optimized morphology, porosity, and dispersion of the active Ni-Mo-W phase.
One promising direction is the use of single-source trimetallic precursors. For instance, tri-metallic Ni-Mo-W alkylthiomolybdotungstates can be activated in situ during hydrodesulfurization (HDS) reactions. researchgate.net This method allows for the generation of catalysts with unique morphologies, such as a "Swiss-cheese"-like structure, and a wide range of specific surface areas (from 6.9 to 194.07 m²/g), depending on the nature of the alkyl group in the precursor. researchgate.net The in situ activation of these precursors leads to mesoporous structures with high catalytic activity. researchgate.net
Another avenue of exploration is the use of structured supports and templates to guide the growth of the Ni-Mo-W sulfide (B99878) phase. This could involve the use of ordered mesoporous carbons, polymers, or metal-organic frameworks (MOFs) to create catalysts with a hierarchical pore structure, enhancing accessibility to active sites and improving mass transport of reactants and products. researchgate.net
Key research objectives in this area include:
Developing molecular precursors that can be controllably decomposed to form specific Ni-Mo-W sulfide structures.
Utilizing advanced nanostructuring techniques like atomic layer deposition (ALD) to create highly dispersed and uniform catalytic sites.
Controlling the morphology to produce specific shapes (nanotubes, nanosheets, etc.) that expose more of the catalytically active edge sites. lu.se
Precisely tuning the Ni/Mo/W atomic ratio to optimize the synergistic effects between the different metals for specific reactions like HDS and hydrodenitrogenation (HDN). mdpi.com
The table below summarizes findings on how different synthetic precursors can influence the properties of the resulting Ni-Mo-W sulfide catalysts.
| Precursor | Activation Method | Resulting Morphology | Specific Surface Area (m²/g) | Key Finding | Reference |
| (R4N)4MoWS8 with NiCl2 | In situ during DBT HDS | "Swiss-cheese"-like, mesoporous | 6.9 - 194.07 | The nature of the alkyl group (R) strongly influences both surface area and HDS activity. | researchgate.net |
| [(n-Bu)4N]2[Ni(MeS4)2] on mesoporous polymer | In situ decomposition | Bimetallic Ni-W and Ni-Mo sulfides | Not specified | Additional sulfidation with sulfur enhances naphthalene (B1677914) conversion. | researchgate.net |
Multi-scale Modeling and Simulation for Complex Reaction Environments and Dynamic Processes
To unravel the complex interplay of factors governing the performance of Ni-Mo-W sulfide catalysts, multi-scale modeling and simulation are indispensable tools. These computational approaches can bridge the gap between atomic-level phenomena and macroscopic reactor performance.
Future research will leverage these techniques to:
Predict Active Site Structures: Employ Density Functional Theory (DFT) calculations to identify the most stable and active configurations of the Ni-Mo-W sulfide slabs, including the location of Ni promoter atoms at the MoS₂/WS₂ edges. acs.org DFT can also elucidate the role of incorporated molybdenum and sulfur in creating active sites and enhancing catalytic activity for reactions like the hydrogen evolution reaction (HER). nih.gov
Model Catalyst Dynamics: Develop multiscale modeling frameworks to follow the evolution of catalyst structures under realistic reaction conditions, including changes in temperature and pressure. nih.gov This is crucial for understanding catalyst stability and deactivation mechanisms.
Optimize Reactor Design: Integrate microkinetic models into computational fluid dynamics (CFD) simulations to optimize reactor design and operating conditions for industrial applications.
A key challenge is the development of accurate force fields and potentials that can describe the complex interactions within the trimetallic sulfide system and between the catalyst and the reactants in a computationally efficient manner. sc.edu
Integration with Artificial Intelligence and High-Throughput Screening for Accelerated Material Discovery
The vast compositional and structural parameter space of Ni-Mo-W sulfide systems makes traditional one-variable-at-a-time experimentation slow and inefficient. Artificial intelligence (AI) and high-throughput screening (HTS) are emerging as transformative paradigms for accelerating the discovery and optimization of new catalysts. catalysis-summit.com
Future research in this domain will focus on:
AI-Driven Catalyst Design: Utilizing machine learning (ML) algorithms to analyze large datasets from past experiments and computational studies. These models can predict the performance of novel catalyst compositions and structures, guiding experimental efforts toward the most promising candidates. catalysis-summit.combifold.berlin Generative algorithms can even propose entirely new catalyst structures with desired properties. catalysis-summit.com
High-Throughput Synthesis and Testing: Developing automated platforms for the rapid synthesis and screening of large libraries of Ni-Mo-W sulfide catalysts with varying compositions, supports, and synthesis parameters. This experimental data is crucial for training and validating ML models.
Extrapolative ML for Novel Compositions: Employing advanced ML approaches that can extrapolate beyond the initial training data to identify truly novel and high-performance catalyst compositions that might not be predicted by human experts. researchgate.net
Integrated Discovery Loops: Creating closed-loop systems where ML predictions guide high-throughput experiments, and the new experimental data is used to refine the ML models in an iterative cycle of discovery. arxiv.orgyoutube.com
Advanced In Situ/Operando Characterization Techniques for Real-Time Mechanistic Understanding
To design better catalysts, it is essential to understand how they function under actual reaction conditions. Advanced in situ and operando characterization techniques provide a window into the catalyst's structure and electronic properties in real-time, revealing dynamic changes that are invisible to conventional ex situ methods. kaust.edu.samdpi.com
Future research will rely heavily on the application and development of techniques such as:
In Situ X-ray Absorption Fine Structure (XAFS): To probe the local coordination environment and oxidation states of Ni, Mo, and W atoms during sulfidation and catalysis. researchgate.net This can reveal the dynamics of active phase formation and the nature of Ni-Mo interactions. researchgate.net
Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS): To study the surface composition and chemical states of the catalyst under reaction gases at relevant pressures, providing insights into surface intermediates and deactivation processes. mdpi.com
Operando Raman and Infrared (IR) Spectroscopy: To identify adsorbed species and reaction intermediates on the catalyst surface during operation, helping to elucidate reaction pathways.
High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the morphology and structure of the sulfide nanocrystals, including the stacking and length of the Mo(W)S₂ slabs, after reaction. mdpi.com
Combining multiple operando techniques in a single experimental setup will yield a more comprehensive understanding of the structure-activity relationships in Ni-Mo-W sulfide catalysts. kaust.edu.sa This real-time mechanistic understanding is critical for the rational design of more active, selective, and stable catalysts. kaust.edu.sa
Expanding Biomimetic Functions and Bio-inspired Catalysis in Energy and Environmental Applications
Nature provides exquisite examples of highly efficient metalloenzymes that catalyze challenging chemical transformations. Enzymes like hydrogenases (often containing Ni) and nitrogenases (containing Mo) offer inspiration for the design of novel catalysts for energy and environmental applications. nih.govanl.govuniv-amu.fr
Future research directions in this area include:
Bio-inspired H₂ Production: Designing Ni-Mo-W sulfide catalysts that mimic the active sites of hydrogenase enzymes for efficient electrochemical hydrogen evolution. anl.gov The synergistic effects between the metals can be tuned to optimize hydrogen adsorption and desorption kinetics. nih.gov
CO₂ Reduction Catalysts: Developing catalysts inspired by enzymes like carbon monoxide dehydrogenase (CODH), which contains a Ni-Fe-S cluster, for the electrochemical reduction of CO₂ to valuable fuels and chemicals. acs.orgrsc.org The trimetallic Ni-Mo-W system offers a platform to create sulfide-based materials for this purpose.
Nitrogen Fixation: Exploring the potential of Ni-Mo-W sulfides as catalysts for the electrochemical nitrogen reduction reaction (NRR), drawing inspiration from the Fe-Mo cofactor in nitrogenase. High-throughput screening has already identified single Mo atoms on MoS₂ as promising for NRR. researchgate.net
Understanding Enzyme Mechanisms: Using well-defined synthetic Ni-Mo-W sulfide clusters as models to study the structure and function of the active sites in complex molybdoenzymes. nih.gov
By emulating the structural features and reactivity principles of natural enzymes, researchers can develop new generations of Ni-Mo-W sulfide catalysts that are not only highly efficient but also based on earth-abundant elements, contributing to more sustainable energy and environmental technologies. univ-amu.fr
Q & A
Q. What strategies optimize the thermomechanical stability of tungsten-nickel systems with molybdenum dopants?
- Methodological Answer : Use combinatorial sputtering to fabricate gradient composition libraries. Test yield strength via nanoindentation at 20–800°C, correlating results with TEM microstructural analysis. Apply machine learning (e.g., random forest models) to predict optimal Mo/Ni/W ratios, validated through high-throughput synchrotron XRD .
Q. How do electronic structure variations in sulfanylidenetungsten complexes influence their redox behavior?
- Methodological Answer : Perform cyclic voltammetry in aprotic solvents (e.g., ACN) with ferrocene as an internal standard. Pair with EPR spectroscopy to detect radical intermediates. Use CSD (Cambridge Structural Database) to cross-reference crystallographic data with redox potentials, identifying ligand field effects .
Data Management & Reproducibility
Q. What guidelines should be followed for archiving raw data in multi-element alloy studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., .xy XRD files, .dta thermal analyses) in supplementary materials. For large datasets (e.g., HAADF-STEM image stacks), use platforms like Figshare with DOI links. Explicitly cite calibration standards (e.g., NIST reference materials) to ensure reproducibility .
Q. How can researchers address uncertainties in spectroscopic measurements of tungsten-molybdenum systems?
- Methodological Answer : Report signal-to-noise ratios and integration limits for NMR/XPS peaks. Use error propagation models for quantitative analyses (e.g., Mo/Ni stoichiometry). Publish uncertainty budgets in appendices, detailing instrument calibration protocols (e.g., MAS frequency adjustments in NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
